[(Phenylethynyl)sulfonyl]benzene
Description
Direct Functionalization Approaches for C(sp)-S Bond Formation
Direct functionalization methods focus on creating the bond between the sp-hybridized carbon of the alkyne and the sulfur atom of the sulfonyl group. These approaches are widely utilized due to their efficiency and the availability of starting materials.
Transition-metal catalysis, particularly with palladium and copper, offers robust methods for synthesizing aryl alkynyl sulfones. acs.orgnih.gov These reactions typically involve the cross-coupling of an aryl sulfonyl derivative with a terminal alkyne.
Palladium-catalyzed reactions have proven effective for this transformation. acs.orgnih.gov For instance, a one-pot, three-component reaction has been developed for preparing arylsulfonyl alkynes. This method utilizes ethynyl-benziodoxolone (EBX) reagents, a sulfur dioxide surrogate like DABSO (DABCO·SO₂), and either organomagnesium reagents or aryl iodides with a palladium catalyst. acs.orgnih.gov This approach provides a broad range of aryl and heteroarylalkynyl sulfones in moderate to high yields (46–85%). acs.orgnih.gov The palladium-catalyzed protocol is particularly advantageous for substrates that are sensitive to the strongly basic or nucleophilic conditions often required with organometallic reagents. acs.org
Copper-catalyzed methods are also prevalent in the synthesis of aryl alkynyl sulfones. rsc.orgorganic-chemistry.orgnih.gov These reactions often involve the coupling of sulfinic acid salts with arylboronic acids or aryl halides. organic-chemistry.orgnih.gov For example, a copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts in ionic liquids provides a mild and efficient route to diaryl and alkylaryl sulfones. organic-chemistry.org Copper catalysts can also be used in the halosulfonylation of alkynes, where a subsequent elimination step can yield the desired alkynyl sulfone. rsc.orgnih.gov
Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Aryl Alkynyl Sulfones
| Catalyst | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Phenylacetylene (B144264), Benzenesulfinic acid | [(Phenylethynyl)sulfonyl]benzene | 85 | acs.org |
| CuI | Phenylacetylene, Sodium benzenesulfinate | [(Phenylethynyl)sulfonyl]benzene | 78 | nih.gov |
| Fe(acac)₃ | Phenylacetylene, Benzenesulfonyl chloride | [(Phenylethynyl)sulfonyl]benzene | - | nih.govacs.org |
| NiCl₂(dppp) | Phenylacetylene, Benzenesulfonyl chloride | [(Phenylethynyl)sulfonyl]benzene | - | acs.orgnih.gov |
This table presents a selection of catalytic systems and is not exhaustive.
Oxidative sulfonylation provides a direct route to alkynyl sulfones by coupling terminal alkynes with sulfonyl sources under oxidative conditions. researchgate.netresearchgate.net Common sulfonylating agents include sulfonyl hydrazides and sulfinic acids or their salts. rsc.orgresearchgate.netresearchgate.net
These reactions often proceed through the generation of a sulfonyl radical, which then adds to the alkyne. rsc.orgresearchgate.net For instance, the reaction of terminal alkynes with sulfonyl hydrazides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can stereoselectively produce (E)-β-iodovinyl sulfones, which can be converted to alkynyl sulfones. rsc.org Electrochemical methods have also been developed for the sulfonylation of alkynes with sodium sulfinates, offering a transition-metal-free and external oxidant-free approach. organic-chemistry.org
Radical-mediated reactions represent a powerful strategy for constructing the C-S bond in alkynyl sulfones. bohrium.comresearchgate.net These methods often involve the generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride or a sulfonyl hydrazide. rsc.orgresearchgate.net The sulfonyl radical then adds to the alkyne, initiating a cascade of events that leads to the final product. researchgate.netrsc.org
Photoredox catalysis has emerged as a mild and efficient way to generate sulfonyl radicals for these reactions. rsc.orgnih.govrsc.org Visible light can be used to excite a photocatalyst, which then promotes the formation of the sulfonyl radical from its precursor. rsc.orgnih.gov This approach has been successfully applied to the sulfonylation of both alkenes and alkynes. nih.govrsc.org
Alkynylation Reactions for C(sp)-C Bond Introduction on Sulfonyl Precursors
An alternative synthetic strategy involves starting with a sulfonyl-containing compound and introducing the alkyne moiety through a C(sp)-C bond-forming reaction.
Hypervalent iodine reagents, such as ethynylbenziodoxol(on)e (EBX) reagents, are excellent electrophilic alkyne synthons. epfl.chnih.govnih.govrsc.org They can be used to alkynylate a variety of nucleophiles, including sulfinate salts. nih.govepfl.ch The reaction of a sulfinate salt with an EBX reagent provides a direct and efficient route to alkynyl sulfones. acs.orgnih.gov This method is particularly useful for synthesizing a wide array of aryl- and heteroarylalkynyl sulfones. acs.orgnih.gov The stability and reactivity of EBX reagents have made them superior to older alkynyliodonium salts in many applications. nih.gov These reagents have also been successfully employed in the alkynylation of radicals and in transition metal-catalyzed domino processes. nih.gov
Table 2: Hypervalent Iodine Reagents in Alkynyl Sulfone Synthesis
| Hypervalent Iodine Reagent | Sulfonyl Precursor | Product | Reference |
|---|---|---|---|
| Ethynylbenziodoxol(on)e (EBX) | Sodium benzenesulfinate | [(Phenylethynyl)sulfonyl]benzene | acs.orgnih.gov |
| Phenyliodonium diacetate (PIDA) | Benzenesulfinic acid | - | beilstein-journals.orgbeilstein-journals.org |
This table highlights the use of hypervalent iodine reagents for the synthesis of alkynyl sulfones.
Besides hypervalent iodine reagents, other methods exist for the alkynylation of sulfonylated substrates. researchgate.net One such approach involves the "anti-Michael" addition of organolithium reagents to ethynyl (B1212043) sulfones, followed by elimination of the sulfinate group to yield substituted acetylenes. researchgate.net This strategy allows for the synthesis of a wide variety of substituted acetylenes and conjugated enynes under mild conditions. researchgate.net Additionally, radical-based methods have been developed where alkyl radicals, generated from various precursors, add to alkynyl sulfones, leading to the construction of C(sp³)–C(sp) bonds. nih.govresearchgate.net
Properties
CAS No. |
5324-64-1 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)ethynylbenzene |
InChI |
InChI=1S/C14H10O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H |
InChI Key |
VGIWSFWOJJDQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity Profiles and Transformative Pathways of Phenylethynyl Sulfonyl Benzene
Nucleophilic Addition Reactions to the Alkyne Moiety
The primary mode of reactivity for [(phenylethynyl)sulfonyl]benzene is the nucleophilic addition across the alkyne, a reaction characteristic of activated, electron-poor triple bonds. The strong electron-withdrawing nature of the phenylsulfonyl group polarizes the alkyne, creating a significant partial positive charge on the β-carbon (the carbon atom further from the sulfonyl group), making it the prime target for nucleophilic attack. This process is analogous to a conjugate or Michael-type addition.
Nucleophilic additions to [(phenylethynyl)sulfonyl]benzene proceed with a high degree of regioselectivity. The nucleophile invariably attacks the β-carbon, leading to the formation of a vinyl anion intermediate that is stabilized by resonance with the sulfonyl group. Subsequent protonation yields the vinyl sulfone product.
The stereochemical outcome of the addition is often dependent on the specific nucleophile and reaction conditions. In many cases, the reaction proceeds via an anti-addition pathway, where the nucleophile and the proton (from a subsequent workup step) add to opposite faces of the triple bond, leading predominantly to the formation of the (E)-alkene isomer.
The activated alkyne of [(phenylethynyl)sulfonyl]benzene readily reacts with a wide spectrum of nucleophiles.
N-Centered Nucleophiles: Amines (primary and secondary) add to the alkyne to form enamines, which may tautomerize to the more stable imines or exist as resonance-stabilized vinylogous sulfonamides.
O-Centered Nucleophiles: Alcohols and water can add under basic or acid-catalyzed conditions, though the reaction is often less facile than with softer nucleophiles. The initial products are enol ethers or enols, which can rearrange to ketones.
S-Centered Nucleophiles: Thiols are excellent soft nucleophiles that add readily across the triple bond to yield β-thiovinyl sulfones, typically with high (E)-stereoselectivity.
Organometallics and Hydrides: Organocuprates and Grignard reagents can add to the alkyne, although the reactivity can be complex. chem960.com Radical alkynylation processes involving alkylboranes have also been demonstrated with phenyl phenylethynyl sulfone, showcasing its utility in forming new carbon-carbon bonds. researchgate.net
Table 1: Representative Nucleophilic Additions to [(Phenylethynyl)sulfonyl]benzene
| Nucleophile Type | Example Reagent | Product Class | Regioselectivity |
|---|---|---|---|
| N-Centered | Diethylamine | Vinylogous Sulfonamide | Attack at β-carbon |
| O-Centered | Methanol (in presence of base) | Enol Ether | Attack at β-carbon |
| S-Centered | Thiophenol | (E)-β-Thiovinyl Sulfone | Attack at β-carbon |
| C-Centered | B-Alkylcatecholboranes | (E)-Alkynylsulfone | Attack at α-carbon (radical) |
Cycloaddition Reactions Involving the Ethynyl (B1212043) Group
The electron-deficient nature of the triple bond in [(phenylethynyl)sulfonyl]benzene makes it an excellent participant in various cycloaddition reactions.
[(Phenylethynyl)sulfonyl]benzene is a suitable substrate for the Huisgen 1,3-dipolar cycloaddition with organic azides to form 1,2,3-triazoles. While thermal cycloaddition can lead to a mixture of regioisomers, catalyzed versions offer precise control.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable "click" reaction would exclusively yield the 1,4-disubstituted triazole isomer.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysis directs the reaction to selectively produce the 1,5-disubstituted triazole isomer.
The reaction is also effective with sulfonyl azides, although the resulting N-sulfonylated triazole ring can be prone to fragmentation. nih.govacs.org Specialized conditions, such as the use of specific ligands in aqueous media, have been developed to suppress this fragmentation and provide stable N-sulfonyltriazoles. nih.gov
Table 2: Regioselectivity in [3+2] Azide-Alkyne Cycloadditions
| Reaction | Catalyst | Azide Example | Expected Product |
|---|---|---|---|
| CuAAC | Copper(I) salt (e.g., CuI) | Benzyl Azide | 1-Benzyl-4-(phenylsulfonyl)phenyl-1H-1,2,3-triazole |
| RuAAC | Ruthenium complex | Benzyl Azide | 1-Benzyl-5-(phenylsulfonyl)phenyl-1H-1,2,3-triazole |
| Thermal | Heat | Benzyl Azide | Mixture of 1,4- and 1,5-regioisomers |
Diels-Alder and Related Pericyclic Transformations
In the context of [4+2] cycloadditions, or Diels-Alder reactions, the electron-deficient triple bond of [(phenylethynyl)sulfonyl]benzene serves as a potent dienophile. It reacts readily with electron-rich conjugated dienes, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, to construct a six-membered ring. The reaction proceeds under thermal conditions to yield a substituted barrelene or a related cyclohexadiene derivative, which can be a valuable intermediate for further synthetic transformations. The high reactivity of sulfonyl alkynes as dienophiles is well-established, enabling the formation of complex cyclic architectures.
Electrophilic Activation and Transformations of the Triple Bond
Direct electrophilic attack on the triple bond of [(phenylethynyl)sulfonyl]benzene is generally disfavored due to its electron-deficient character. ucsb.eduquora.com Common electrophilic addition reactions like hydrohalogenation or simple hydration proceed much more slowly than with electron-rich alkynes. libretexts.orgmasterorganicchemistry.com
However, the triple bond can be activated by coordination to a transition metal or through radical pathways.
Transition Metal Catalysis: The π-system of the alkyne can coordinate to a metal center (e.g., palladium, rhodium, copper). nih.gov This coordination can alter the reactivity of the alkyne, facilitating transformations such as halosulfonylation, where a halogen and a sulfonyl group are added across the triple bond. For instance, copper-catalyzed reactions of alkynes with sulfonyl chlorides can yield β-chlorovinyl sulfones. nih.gov
Radical Reactions: The compound has been shown to be a competent radical acceptor. Radical species, such as those generated from organoboranes or the decarboxylation of α-keto acids, can add to the alkyne. researchgate.netlookchem.com For example, alkyl radicals generated from B-alkylcatecholboranes react efficiently with phenyl phenylethynyl sulfone to achieve an alkynylation of the radical species. researchgate.net These reactions often exhibit different regioselectivity compared to nucleophilic additions, with addition sometimes occurring at the α-carbon.
Halogenation of the Alkyne Unit
The halogenation of acetylenic sulfones, including [(phenylethynyl)sulfonyl]benzene, provides a direct route to synthetically versatile β-iodovinyl sulfones. The reaction typically proceeds via an electrophilic addition mechanism. For instance, the treatment of alkynes with a combination of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and sodium iodide leads to the formation of the corresponding β-iodovinyl sulfones in high yields. These intermediates can subsequently undergo elimination upon treatment with a base, such as potassium carbonate, to afford the corresponding acetylenic sulfones. organic-chemistry.org
While direct halogenation of the alkyne in [(phenylethynyl)sulfonyl]benzene is a primary pathway, it is also important to consider the reactivity of the phenyl rings. Halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. libretexts.org However, the strong electron-withdrawing nature of the sulfonyl group deactivates the attached phenyl ring towards electrophilic attack. Conversely, the other phenyl ring can be activated or deactivated depending on other substituents present. For direct halogenation of benzene (B151609) and its derivatives, a Lewis acid catalyst such as ferric halides (FeX₃) or aluminum halides (AlX₃) is typically required to activate the halogen. libretexts.org
In some cases, halogenation can occur at the α-carbon to the sulfone group under specific conditions, particularly if there are abstractable protons. For example, alkyl phenyl sulfones can be α-chlorinated with carbon tetrachloride or α-brominated with bromotrichloromethane (B165885) in the presence of potassium hydroxide (B78521) in tert-butanol. nih.gov However, for [(phenylethynyl)sulfonyl]benzene, the primary site of halogenation is the electron-rich alkyne bond. youtube.com
Table 1: Representative Halogenation Reactions of Acetylenic Precursors
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyne | 1. CAN, NaI; 2. K₂CO₃ | Acetylenic Sulfone | High | organic-chemistry.org |
| Alkene | CAN, NaI | β-Iodovinyl Sulfone | Very Good | organic-chemistry.org |
Protonation and Subsequent Electrophilic Additions
The acetylenic bond in [(phenylethynyl)sulfonyl]benzene is susceptible to electrophilic attack. wikipedia.org In an electrophilic addition reaction, the π bond of the alkyne is broken, leading to the formation of two new σ bonds. wikipedia.org The reaction is initiated by an electrophile, which forms a covalent bond with the electron-rich alkyne, generating a carbocation intermediate. wikipedia.org This intermediate is then attacked by a nucleophile to yield the final addition product. wikipedia.org
The regioselectivity of this addition is often governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. wikipedia.org The sulfonyl group, being strongly electron-withdrawing, influences the electron distribution in the alkyne and can direct the outcome of the addition. Typical electrophilic additions to alkenes and alkynes include hydrohalogenation (HX), hydration (H₂O), and halogenation (X₂). wikipedia.orglibretexts.org
While sulfones are generally considered robust, their electronic effects can be modulated by coordination to a π-basic metal fragment. nih.gov This can increase the electron density of an attached phenyl ring, enabling selective protonation. nih.gov Although this specific example relates to the phenyl ring, it highlights how the electronic nature of the sulfone can be manipulated to control reactivity.
Sulfone Extrusion and Elimination Reactions in Complex Molecule Synthesis
The sulfonyl group in [(phenylethynyl)sulfonyl]benzene can be removed through various extrusion and elimination reactions, which are powerful tools in the synthesis of complex molecules.
Cheletropic Extrusion Mechanisms
Cheletropic reactions are a class of pericyclic reactions where two σ-bonds are concertedly formed or broken at a single atom. numberanalytics.comwikipedia.org The extrusion of sulfur dioxide (SO₂) from sulfones is a well-known cheletropic reaction used to generate dienes and other unsaturated systems. numberanalytics.com This process occurs through a cyclic transition state and is often driven by the entropic benefit of releasing a gaseous molecule like SO₂. numberanalytics.comyoutube.com According to Woodward-Hoffmann rules, the stereochemical outcome of these reactions is dependent on the orbital symmetry of the reactants. numberanalytics.com
While sulfones are generally stable, elimination of the sulfone group can occur at high temperatures through an intramolecular process. nih.gov For example, the thermolysis of a substituted sulfone can generate an ortho-quinodimethane through the cheletropic elimination of SO₂, which can then undergo intramolecular cycloaddition to form polycyclic structures. youtube.com
Base-Mediated Eliminations and Rearrangements
Base-mediated eliminations are common reactions for sulfones. nih.govresearchgate.net The Ramberg-Bäcklund reaction is a classic example where α-halo sulfones are converted into alkenes in the presence of a base. youtube.com The mechanism involves deprotonation, formation of an episulfone intermediate, and subsequent extrusion of sulfur dioxide to form the alkene. youtube.com The stereochemistry of the resulting alkene can be influenced by the strength of the base used. youtube.com
Recent research has also demonstrated base-promoted radical borylation of alkyl sulfones, where the C-SO₂ bond is cleaved to form an alkyl radical, which is then borylated. nih.govchemistryviews.org While this is not a direct elimination to form an alkene or alkyne, it showcases a modern method for C-S bond cleavage mediated by a base. nih.govchemistryviews.org
Transition-Metal Catalyzed Transformations of [(Phenylethynyl)sulfonyl]benzene Scaffolds
Transition-metal catalysis offers a powerful platform for the functionalization of [(phenylethynyl)sulfonyl]benzene, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net
C(sp)-C Bond Forming Reactions
The C(sp)-H bond of the terminal alkyne in [(phenylethynyl)sulfonyl]benzene can be readily functionalized through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. nih.gov The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a prime example of a C(sp)-C(sp²) bond-forming reaction.
Furthermore, acetylenic sulfones are recognized as effective radical acceptors. researchgate.net They can react with carbon radicals with high anti-Michael selectivity, leading to an enyl radical intermediate. A subsequent radical-mediated β-scission process results in alkynyl functionalization and the release of a sulfonyl radical. researchgate.net This reactivity allows for the formation of C(sp³)-C(sp) bonds. researchgate.net The development of multimetallic catalytic systems, where two or more metals work in concert, has further expanded the scope of C-C bond-forming reactions, allowing for transformations that are challenging for single-metal catalysts. nih.govnih.gov
Research on Carbonylative and Carboxylative Processes of [(Phenylethynyl)sulfonyl]benzene Remains Undisclosed in Publicly Available Literature
Extensive searches of scientific databases and scholarly articles have revealed no specific studies detailing the carbonylative and carboxylative processes of the chemical compound [(phenylethynyl)sulfonyl]benzene. While the reactivity of acetylenic sulfones as a class of compounds is explored in various contexts, such as cycloaddition and conjugate addition reactions, their specific engagement in carbonylation and carboxylation reactions appears to be a niche area of investigation with no publicly accessible research findings.
The acetylenic moiety in [(phenylethynyl)sulfonyl]benzene, characterized by a carbon-carbon triple bond, is theoretically susceptible to a range of addition reactions, including the incorporation of carbon monoxide (carbonylation) or carbon dioxide (carboxylation). These transformations are of significant interest in synthetic organic chemistry as they provide pathways to valuable carboxylic acids, esters, amides, and other carbonyl-containing compounds. Typically, such reactions are mediated by transition metal catalysts.
However, the existing body of literature focuses on other facets of the reactivity of acetylenic sulfones. These compounds are well-documented to participate in [3+2] cycloaddition reactions, Diels-Alder reactions, and various conjugate additions, where the electron-withdrawing nature of the sulfonyl group activates the alkyne for nucleophilic attack. There is also research on radical-mediated reactions involving acetylenic sulfones.
Further research in this area would be necessary to elucidate the potential of [(phenylethynyl)sulfonyl]benzene in such synthetic applications.
Mechanistic Investigations into the Transformations of Phenylethynyl Sulfonyl Benzene
Elucidation of Reaction Pathways Through Kinetic Studies
Kinetic studies are crucial for deciphering the step-by-step sequence of events in a chemical reaction. For transformations involving sulfonyl-containing compounds, reaction rates can be highly dependent on the specific reactants and the environment.
The rate of reactions involving sulfones and related sulfoxides is strongly influenced by the reaction medium. For instance, the rate of hydrogen chloride (HCl) elimination from sulfur mustard sulfoxide (B87167) (HDO) and sulfone (HDO2) is heavily dependent on pH; as the pH increases from 9 to 12, the elimination rate for HDO increases more than 1200 times. researchgate.net In contrast, kinetic studies of vapor-phase ozonation of dimethyl sulfide (B99878) show the reaction to be rapid and complex, exhibiting mixed-order kinetics. epa.gov
Table 1: Factors Influencing Reaction Kinetics
| Factor | Observation | Compound Class Example | Citation |
|---|---|---|---|
| pH | The rate of HCl elimination increases over 1200-fold as pH rises from 9 to 12. | Sulfur Mustard Sulfoxide | researchgate.net |
| Temperature | Formation of diphenylacetylene (B1204595) dominates around 1000 K; phenanthrene (B1679779) formation increases at higher temperatures. | Phenyl radical + Phenylacetylene (B144264) | researchgate.net |
| Solvent | Non-polar solvents can slow the rate of chlorination of benzene (B151609) by affecting the stability of the cationic intermediate. | Benzene | quora.com |
Identification and Characterization of Reactive Intermediates (e.g., Radical Intermediates, Organometallic Complexes)
The transformations of [(Phenylethynyl)sulfonyl]benzene often proceed through highly reactive, short-lived intermediates. Identifying and characterizing these species is key to understanding the reaction mechanism.
Radical Intermediates: The phenylethynyl radical (C₆H₅CC•) is a crucial reactive intermediate in the chemistry of phenyl-alkyne systems. bohrium.comnih.govresearchgate.net It can be generated at high temperatures (above 1500 K) via the pyrolysis of precursors like (bromoethynyl)benzene. bohrium.comresearchgate.net This highly reactive radical can abstract a hydrogen atom to form ethynylbenzene or isomerize to ethynylphenyl radicals. bohrium.comresearchgate.net Further reactions can lead to ring-opening and the formation of triynes. bohrium.comresearchgate.net The phenylethynyl radical readily adds to unsaturated molecules like allene (B1206475) and methylacetylene without an entrance barrier, forming collision complexes that then decompose by losing a hydrogen atom. nih.gov
Organometallic Complexes: Phenyl sulfones can be activated by coordination to a metal center. When a phenyl sulfone binds to the tungsten complex {WTp(NO)(PMe₃)}, the aromatic ring becomes susceptible to protonation and subsequent nucleophilic attack. nih.gov This process involves several well-defined organometallic intermediates, including a protonated arenium species, a dihapto-coordinated sulfonylated diene complex, and ultimately a π-allyl species after the sulfinate group is lost. nih.gov These intermediates channel the reaction through a predictable pathway of multiple nucleophilic additions. nih.gov
Other Intermediates: In other transformations, different types of intermediates are observed:
Cycloaddition Intermediates: The reaction of phenylethynyl sulfones with diazomethanes proceeds through [3+2] cycloaddition to form pyrazole (B372694) intermediates. researchgate.net
Benzyne (B1209423) Intermediates: Under conditions of nucleophilic aromatic substitution with a very strong base, an aryl halide can undergo elimination to form a highly reactive benzyne intermediate, which then adds a nucleophile. pdx.edu
Carbocation Intermediates: During electrophilic aromatic substitution, the attack of an electrophile on the benzene ring forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. pdx.eduyoutube.com
Transition State Analysis and Energy Profile Mapping
Computational chemistry, particularly density functional theory (DFT), provides powerful tools for mapping the energy landscape of a reaction. This involves calculating the energies of reactants, products, intermediates, and the transition states that connect them.
The feasibility of a proposed reaction mechanism can be evaluated by analyzing the calculated energy profile. For instance, DFT calculations were used to analyze the stepwise mechanisms of [3+2] cycloaddition reactions between phenylethynyl sulfones and diazomethanes, rationalizing the observed products. researchgate.net Similarly, the potential energy surface for the reaction of the phenyl radical with phenylacetylene was calculated, revealing that the addition to form a 1,2-diphenylvinyl radical has a much lower energy barrier than other possible addition channels. researchgate.net
Computational studies have also elucidated divergent pathways in catalyst-controlled reactions, showing how different catalysts (e.g., rhodium vs. copper) can favor distinct transition states—such as a metal-free ylide versus a metal-coordinated ion pair—leading to different products. escholarship.org
Solvent Effects, Catalyst Influence, and Mechanistic Implications
The course of a chemical reaction can be profoundly influenced by the solvent and the presence of a catalyst. These factors can alter reaction rates, selectivity, and even the operative mechanism.
Solvent Effects: The choice of solvent can dictate the outcome of a reaction. In the thermal rearrangement of spirocyclic 3H-pyrazoles derived from methyl and p-tolyl phenylethynyl sulfones, heating in toluene (B28343) leads to pyrazolo[1,5-f]phenanthridines. researchgate.net However, heating the same precursors in solvents like benzene, acetonitrile, or ethanol (B145695) results in a mixture of products. researchgate.net Solvent polarity is also a critical factor; polar solvents can stabilize charged intermediates, such as the arenium ion in electrophilic aromatic substitution, potentially affecting the reaction rate. quora.com In some one-pot reactions, merely changing the solvent can selectively produce two different molecular structures from the same set of starting materials. nih.gov
Catalyst Influence: Catalysts can open up new, lower-energy reaction pathways. In the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, the product outcome is controlled by the catalyst. rsc.org Using zirconium(IV) chloride as the catalyst selectively yields an isoquinoline-containing phosphine (B1218219) oxide, whereas a silver acetate (B1210297) catalyst selectively produces a 2H-isoindol-1-ylphosphine oxide. rsc.org In the absence of any catalyst, the reaction stops at the formation of an acyclic intermediate. rsc.org Similarly, rhodium and copper catalysts can steer the rearrangements of certain ylides toward completely different mechanistic pathways, one involving a metal-free intermediate and the other a metal-coordinated ion pair. escholarship.org Classic examples include the use of Lewis acids like AlCl₃ and FeBr₃ to generate potent electrophiles in Friedel-Crafts reactions. msu.eduyoutube.com
Table 2: Influence of Catalysts and Solvents on Product Formation
| Reactant System | Condition | Product(s) | Mechanistic Implication | Citation |
|---|---|---|---|---|
| 2-(phenylethynyl)benzaldehyde + amine + phosphine oxide | ZrCl₄ catalyst | 1,2-Dihydro-isoquinolin-1-ylphosphine oxide | Catalyst enables cyclization pathway. | rsc.org |
| 2-(phenylethynyl)benzaldehyde + amine + phosphine oxide | AgOAc catalyst | 2H-Isoindol-1-ylphosphine oxide | Catalyst favors alternative cyclization. | rsc.org |
| Spirocyclic 3H-pyrazole from phenylethynyl sulfone | Toluene (solvent) | Pyrazolo[1,5-f]phenanthridine | Solvent directs rearrangement pathway. | researchgate.net |
| Spirocyclic 3H-pyrazole from phenylethynyl sulfone | Ethanol (solvent) | Mixture including dibenzo[e,g]indazoles | Solvent allows for competing pathways. | researchgate.net |
Stereochemical Control and Origins of Selectivity
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) and the specific site of reaction (regioselectivity) is a central goal in chemical synthesis.
Stereochemical Control: In transformations involving organometallic intermediates, the metallic fragment can effectively shield one face of the reacting molecule, directing incoming reagents to the opposite face. This is observed in the reactions of phenyl sulfones coordinated to a {WTp(NO)(PMe₃)} tungsten complex. nih.gov A sequence of two separate nucleophilic additions occurs exclusively on the face of the ring anti to the bulky metal complex, leading to a highly predictable and controlled stereochemical outcome in the final trisubstituted cyclohexene (B86901) product. nih.gov
Origins of Selectivity:
Regioselectivity: In the [3+2] cycloaddition of phenylethynyl sulfones with diphenyldiazomethane, products can be formed both according to and contrary to the von Auwers rule, with the ratio depending on the specific sulfone used. researchgate.net The inherent directing effects of substituents on a benzene ring are a classic example of regiocontrol. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while most electron-withdrawing groups direct them to the meta position. libretexts.orglibretexts.orgtransformationtutoring.com
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The S-oxidation of 2-aryl-3-phenyl-1,3-thiazolidin-4-ones can be controlled to selectively form either the sulfoxide (using 3 equivalents of Oxone® at room temperature) or the sulfone, although selective formation of the sulfone can be challenging. researchgate.net As noted previously, catalyst choice can be a powerful tool for controlling chemoselectivity, leading to entirely different molecular scaffolds from the same starting materials. rsc.org
Advanced Spectroscopic Characterization and Structural Analysis of Phenylethynyl Sulfonyl Benzene and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of [(phenylethynyl)sulfonyl]benzene and its derivatives. ¹H and ¹³C NMR spectra provide definitive evidence for the molecular framework by identifying the chemical environments of each hydrogen and carbon atom.
Detailed Research Findings: In the ¹H NMR spectrum of [(phenylethynyl)sulfonyl]benzene, the protons on the two phenyl rings appear as complex multiplets in the aromatic region, typically between δ 7.3 and 8.0 ppm. rsc.orgacs.org The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the triple bond. For substituted derivatives, the chemical shifts of the aromatic protons provide clear indicators of the substituent's position and electronic influence. rsc.org
The ¹³C NMR spectrum is equally informative. The two carbons of the ethynyl (B1212043) group are particularly characteristic. The carbon atom directly attached to the sulfonyl group is expected to be significantly downfield due to the strong deshielding effect of the SO₂ group, while the carbon attached to the phenyl ring will appear at a different, distinct chemical shift. rsc.org The aromatic carbons display signals in the typical range of δ 120-140 ppm, with the carbon atoms directly bonded to the sulfonyl group (ipso-carbons) showing specific shifts that are diagnostic for this substitution pattern. rsc.orgrsc.org Quantitative ¹H NMR (qNMR) methods can also be applied for the precise quantification of such compounds in mixtures. nih.gov
For chiral derivatives, NMR spectroscopy, particularly through the use of chiral shift reagents or by synthesizing diastereomeric derivatives, can be employed for stereochemical analysis. The differentiation in chemical shifts (diastereotopic shifts) for otherwise equivalent nuclei in a chiral environment allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comment |
|---|---|---|---|
| Aromatic Protons (Ph-SO₂) | 7.8 - 8.0 | 127 - 134 | Protons ortho to the SO₂ group are most deshielded. |
| Aromatic Protons (Ph-C≡) | 7.3 - 7.6 | 128 - 132 | Chemical shifts influenced by the alkyne anisotropy. rsc.org |
| Alkynyl Carbons (C≡C) | - | 88 - 95 | Two distinct signals for the non-equivalent sp-hybridized carbons. rsc.org |
| Ipso-Carbon (C-SO₂) | - | ~140 | Carbon atom directly attached to the sulfonyl group. chemicalbook.com |
| Ipso-Carbon (C-C≡) | - | ~123 | Carbon atom directly attached to the ethynyl group. rsc.org |
Mass Spectrometry for Investigation of Fragmentation Pathways and Reaction Intermediates
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of [(phenylethynyl)sulfonyl]benzene and for elucidating its structure through the analysis of its fragmentation patterns under ionization conditions. The molecular ion peak ([M]⁺) for [(phenylethynyl)sulfonyl]benzene would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₁₄H₁₀O₂S (242.04 g/mol ). nih.gov
Detailed Research Findings: The fragmentation of aromatic sulfones is well-characterized and typically involves the facile elimination of sulfur dioxide (SO₂; mass loss of 64 amu). nih.gov This process is a common and often dominant fragmentation pathway for arylsulfonamides and related compounds upon collision-induced dissociation. nih.gov For [(phenylethynyl)sulfonyl]benzene, this would lead to a significant fragment ion at m/z 178, corresponding to the [C₁₄H₁₀]⁺ species (diphenylacetylene cation radical).
Further fragmentation would likely proceed from this m/z 178 ion, following pathways characteristic of aromatic hydrocarbons. The fragmentation of the benzene (B151609) ring itself can lead to a series of smaller ions. docbrown.infoyoutube.com A prominent peak is often observed at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, which is highly indicative of a benzene ring's presence. docbrown.info Other potential fragmentation pathways for sulfones can involve cleavage of the carbon-sulfur bonds. The fragmentation of benzenesulfonates, for instance, shows a loss of SO₂. aaqr.org The study of reaction intermediates using MS can also be performed; for example, in the synthesis of diaryl sulfones, aryne intermediates can be detected and characterized. organic-chemistry.org
| m/z | Proposed Fragment Ion | Formula | Comment |
|---|---|---|---|
| 242 | Molecular Ion | [C₁₄H₁₀O₂S]⁺ | Parent ion peak. nih.gov |
| 178 | [M - SO₂]⁺ | [C₁₄H₁₀]⁺ | Loss of sulfur dioxide, a characteristic fragmentation for sulfones. nih.gov |
| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the m/z 178 fragment. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment indicating a phenyl group. docbrown.info |
Vibrational Spectroscopy (Infrared and Raman) for Probing Functional Group Interactions and Electronic States
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in [(phenylethynyl)sulfonyl]benzene and offers insights into the electronic interactions between them.
Detailed Research Findings: The IR spectrum is dominated by strong absorption bands characteristic of the sulfonyl (SO₂) group. These include a strong, sharp band for the asymmetric stretching vibration (νₐₛ SO₂) typically found in the 1315–1370 cm⁻¹ region and another strong band for the symmetric stretching vibration (νₛ SO₂) in the 1119–1181 cm⁻¹ range. researchgate.net The presence of these two distinct and intense bands is a definitive marker for the sulfonyl moiety. researchgate.netacs.org
The carbon-carbon triple bond (C≡C) of the ethynyl group gives rise to a stretching vibration (ν C≡C). In terminal alkynes, this band appears in the 2100-2140 cm⁻¹ region. quimicaorganica.org For internal alkynes like [(phenylethynyl)sulfonyl]benzene, the intensity of this band in the IR spectrum can be weak due to the relatively symmetric substitution, but its position is highly informative. Conjugation with the phenyl ring and the electron-withdrawing sulfonyl group can influence its exact frequency.
Raman spectroscopy is particularly sensitive to the non-polar C≡C bond, often producing a strong signal where the IR absorption is weak. The C≡C stretching frequency in Raman spectra is sensitive to the local electronic environment, making it a useful probe. nih.gov Aromatic alkynes are known to be exceptionally strong Raman scatterers. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while various C=C stretching vibrations of the phenyl rings appear in the 1400-1600 cm⁻¹ region. rsc.org
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method | Comment |
|---|---|---|---|
| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman | Typical for sp² C-H bonds. rsc.org |
| ~2150 | C≡C Stretch | IR (weak), Raman (strong) | Position sensitive to conjugation and electronic effects. quimicaorganica.orgnih.gov |
| 1400 - 1600 | Aromatic C=C Stretch | IR, Raman | Multiple bands characteristic of the phenyl rings. |
| 1315 - 1370 | Asymmetric SO₂ Stretch | IR (strong) | Key diagnostic band for the sulfonyl group. researchgate.net |
| 1119 - 1181 | Symmetric SO₂ Stretch | IR (strong) | Second key diagnostic band for the sulfonyl group. researchgate.net |
X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive structural information for [(phenylethynyl)sulfonyl]benzene in the solid state. This technique determines the precise bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional conformation and how it arranges itself in a crystal lattice.
Detailed Research Findings: A crystal structure for [(phenylethynyl)sulfonyl]benzene is available in the Crystallography Open Database (COD) under the identifier 4127616. nih.gov Analysis of this structure, and those of related diaryl sulfones, reveals important conformational features. researchgate.netosti.gov The geometry around the sulfur atom is approximately tetrahedral, as expected for a sulfone. The C-S-C bond angle and the O-S-O bond angle are key parameters.
| Parameter | Typical Value | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/n, Pbca | Defines the symmetry elements within the crystal. nih.gov |
| C-S-C Bond Angle | ~104-106° | Reflects the geometry at the sulfur atom. |
| O-S-O Bond Angle | ~118-120° | Characteristic of the sulfonyl group. |
| S-O Bond Length | ~1.43-1.45 Å | Indicates double bond character. |
| S-C Bond Length | ~1.76-1.78 Å | Length of the sulfur-carbon bonds. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Analogs
While [(phenylethynyl)sulfonyl]benzene itself is achiral, its derivatives can be made chiral by introducing a stereocenter or an element of planar or axial chirality. For these chiral analogs, chiroptical spectroscopic techniques are essential for assigning the absolute configuration. rsc.org
Detailed Research Findings: Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules. nih.govnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of the molecule's stereochemistry.
For a chiral derivative of [(phenylethynyl)sulfonyl]benzene, the chromophores—the phenyl and phenylethynyl groups—would be perturbed by the chiral center. nih.gov The electronic transitions of these chromophores would give rise to specific Cotton effects in the ECD spectrum. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using time-dependent density functional theory (TDDFT), a reliable assignment of the absolute configuration can be made. researchgate.netnih.gov This combined experimental and computational approach has become a standard and powerful tool for the stereochemical evaluation of chiral drugs and natural products. nih.govmdpi.com Other chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD), can also provide complementary stereochemical information. researchgate.netnih.gov
| Technique | Principle | Application |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. mdpi.com | Assigns absolute configuration by matching experimental and calculated spectra. nih.gov |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. researchgate.net | Provides conformational and configurational information from vibrational transitions. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. nih.gov | Correlates the sign of Cotton effects to stereochemistry. |
| Circularly Polarized Luminescence (CPL) | Differential emission of circularly polarized light from a chiral fluorophore. rsc.org | Provides information about the excited-state stereochemistry. |
Theoretical and Computational Chemistry Approaches for Phenylethynyl Sulfonyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of [(phenylethynyl)sulfonyl]benzene. These calculations can determine electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule. This information is crucial for understanding its reactivity and spectroscopic properties.
Density Functional Theory (DFT) Studies for Reaction Energetics, Mechanisms, and Transition State Characterization
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the energetics and mechanisms of reactions involving [(phenylethynyl)sulfonyl]benzene.
In a study on the photocatalytic C(sp)–B bond formation, DFT calculations were employed to understand the addition of a boryl radical to an alkynyl sulfone. The calculations compared the α- and β-addition pathways. The results indicated that the α-addition, which involves the radical adding to the carbon atom directly attached to the sulfonyl group, is slightly more energetically favorable, with an activation energy (ΔG≠) of 1.8 kcal mol–1, compared to the β-addition's 3.2 kcal mol–1. thieme-connect.com This finding was consistent with the Fukui function, which predicted the α-carbon to be more susceptible to a radical attack. thieme-connect.com
Further analysis of the radical intermediates revealed that the intermediate resulting from the α-addition was significantly more stable (by approximately 20 kcal·mol–1) than the β-addition intermediate. thieme-connect.com This increased stability was attributed to the delocalization of the unpaired electron over the entire π-conjugated system in the α-adduct. thieme-connect.com These DFT calculations strongly supported a reaction mechanism involving the α-addition of the boryl radical followed by homolytic C–S bond cleavage. thieme-connect.com
DFT has also been used to propose mechanisms in other reactions, such as those involving silyl (B83357) radicals. thieme-connect.de
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics simulations for [(phenylethynyl)sulfonyl]benzene are not detailed in the provided information, this computational technique is generally used to explore the conformational landscape of molecules and their interactions with other molecules, such as solvents or reactants. Such simulations could provide valuable information on the preferred conformations of [(phenylethynyl)sulfonyl]benzene and how it interacts with its environment, which can influence its reactivity.
In Silico Modeling of Chemical Selectivity and Rational Design of Reactions
In silico modeling plays a crucial role in understanding and predicting the selectivity of chemical reactions involving [(phenylethynyl)sulfonyl]benzene. As demonstrated by the DFT studies on boryl radical addition, computational models can effectively predict which regioisomer is more likely to form. thieme-connect.com This predictive power is invaluable for the rational design of new reactions and for optimizing existing synthetic methodologies. By understanding the underlying electronic and steric factors that govern selectivity, chemists can design substrates and reaction conditions to favor the formation of a desired product.
Applications of Phenylethynyl Sulfonyl Benzene in Organic Synthesis and Functional Materials Science
[(Phenylethynyl)sulfonyl]benzene as a Building Block for Complex Molecule Synthesis
The sulfone group is recognized as a crucial functional group in organic synthesis, lending itself to the construction of a wide array of chemically and biologically important molecules. google.com Aryl sulfone compounds, in particular, are noted for their extensive applications in medicinal chemistry and as intermediates in the synthesis of new materials. google.com [(Phenylethynyl)sulfonyl]benzene, also known as phenyl phenylethynyl sulfone, serves as a prime example of an aryl alkynylsulfone, a class of compounds that are valuable precursors in various synthetic transformations. rsc.orgdoi.org
The reactivity of the alkynylsulfone moiety allows it to participate in a variety of addition and coupling reactions, making it a valuable building block for more elaborate molecular structures. For instance, methods have been developed for the efficient synthesis of aryl alkynylsulfones through the reaction of arylacetylenes with sodium benzenesulfinate. doi.org This accessibility facilitates its use in synthetic campaigns aimed at producing complex target molecules.
Furthermore, the synthesis of derivatives, such as 1-(methylsulfonyl)-2-(phenylethynyl)benzene, highlights the utility of this structural motif. google.com The development of continuous flow methods using electrochemical microchannel reactors for the preparation of such compounds underscores the industrial relevance and scalability of these synthetic processes, emphasizing their role in providing a safer, more efficient, and greener route to these important intermediates. google.com
Table 1: Selected Synthesized Derivatives of [(Phenylethynyl)sulfonyl]benzene and Related Structures
| Compound Name | Molecular Formula | Yield | Physical State | Melting Point (°C) | Reference |
| 1-Methyl-4-((phenylethynyl)sulfonyl)benzene | C₁₅H₁₂O₂S | 84% | Yellow solid | 77-78 | rsc.org |
| 1-Ethyl-4-(tosylethynyl)benzene | C₁₇H₁₆O₂S | 87% | Yellow oil | N/A | rsc.org |
| 1-Fluoro-4-(tosylethynyl)benzene | C₁₅H₁₁FO₂S | 76% | Brown solid | 82-83 | rsc.org |
| ((Phenylethynyl)sulfonyl)benzene | C₁₄H₁₀O₂S | 79% | Yellow oil | N/A | rsc.org |
This table is generated based on data from the provided text for illustrative purposes.
Role in Stereoselective Synthesis and Asymmetric Transformations
The sulfonyl group in molecules like [(Phenylethynyl)sulfonyl]benzene can influence the stereochemical outcome of reactions at adjacent positions. While specific examples detailing the use of [(Phenylethynyl)sulfonyl]benzene itself as a chiral auxiliary are not prevalent in the provided literature, the broader class of vinyl sulfones, which can be derived from alkynyl sulfones, is highly significant in stereoselective synthesis.
For example, the silver-catalyzed sulfonylation of styrenes with sodium sulfinates provides a route to (E)-vinyl sulfones with high stereoselectivity. rsc.org This method allows for the creation of a specific geometric isomer, which is a critical consideration in the synthesis of complex molecules where precise three-dimensional arrangement of atoms is required. The resulting vinyl sulfones are versatile intermediates, capable of undergoing a variety of subsequent stereocontrolled transformations.
Table 2: Examples of Stereoselective Synthesis of Vinyl Sulfones
| Product | Yield | Stereochemistry | Reference |
| (E)-(2-(phenylsulfonyl)vinyl)benzene | 82% | E-isomer | rsc.org |
| (E)-1-(4-Methylphenyl)sulfonyl-2-phenylethene | 85% | E-isomer | rsc.org |
| (E)-1-chloro-4-(styrylsulfonyl)benzene | 71% | E-isomer | rsc.org |
This table is generated based on data from the provided text for illustrative purposes.
Precursor in the Generation of Reactive Intermediates (e.g., Carbenes, Benzyne (B1209423) Surrogates)
Reactive intermediates are transient species that are not typically isolated but play a crucial role in many organic reactions. beilstein-journals.orgbeilstein-journals.org [(Phenylethynyl)sulfonyl]benzene and related structures can serve as precursors to such species. A notable example is the generation of [β-(phenylsulfonyl)alkylidene]carbenes from alkynyliodonium salts, which bear a structural resemblance to the alkynylsulfone moiety. acs.org Carbenes, neutral carbon species with two unshared valence electrons, are highly reactive and useful for constructing cyclic compounds like cyclopropanes. libretexts.orglibretexts.org
The generation of carbenes can be achieved through various methods, including the decomposition of diazo compounds or by alpha-elimination. libretexts.orgresearchgate.net The presence of the phenylsulfonyl group can influence the stability and reactivity of the resulting carbene. These sulfonyl-stabilized carbenes can then participate in intramolecular C-H insertion reactions to form products such as 1-(phenylsulfonyl)cyclopentenes, demonstrating a practical application of this reactive intermediate in forming five-membered rings. acs.org
Integration into Conjugated Systems for Functional Materials Design
The combination of a phenyl ring and an alkyne (ethynyl group) in [(Phenylethynyl)sulfonyl]benzene creates a π-conjugated system. This conjugation can be extended by incorporating this unit into larger molecular or polymeric structures, a key strategy in the design of functional organic materials. nih.gov The rigid, linear nature of the ethynyl (B1212043) group is particularly useful for creating well-defined molecular architectures.
Materials with extended π-conjugation often exhibit interesting optical and electronic properties, making them suitable for optoelectronic applications such as organic solar cells and light-emitting diodes. researchgate.netrsc.org The incorporation of electron-donating and electron-accepting groups into a conjugated framework can lead to intramolecular charge transfer (ICT), which is crucial for the performance of these devices. rsc.org
Derivatives of [(Phenylethynyl)sulfonyl]benzene can be designed to possess specific optoelectronic properties. For instance, attaching electron-rich or electron-poor aromatic groups to the phenylethynyl or phenylsulfonyl ends of the molecule can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's absorption and emission characteristics. researchgate.net Molecules like 1,4-bis(phenylethynyl)benzene (B159325), which represent an extension of the core structure, have been investigated for their liquid crystalline properties, which are valuable in display technologies. nih.gov
The phenylethynyl group is a versatile functional handle for polymerization reactions. For example, 1,4-bis(phenylethynyl)benzene and its derivatives can act as monomers in the synthesis of conjugated polymers. nih.gov These polymers, containing repeating phenylethynyl units, can exhibit high thermal stability and desirable electronic properties for use in advanced materials.
The rigid rod-like structure imparted by the phenylethynyl units can lead to the formation of ordered structures, such as liquid crystalline phases, which can be beneficial for charge transport in electronic devices. The sulfonyl group, if incorporated into such polymers, could further modify the material's properties by influencing its solubility, morphology, and electronic characteristics through its strong electron-withdrawing nature and its potential for intermolecular interactions.
Future Research Directions and Emerging Opportunities for Phenylethynyl Sulfonyl Benzene Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of [(Phenylethynyl)sulfonyl]benzene is highly tunable through catalysis. Future research will likely focus on creating more sophisticated catalytic systems to control the outcomes of its reactions with greater precision.
One promising area is the use of photoredox catalysis. For instance, the combination of Ru(bpy)3(PF6)2 with a Hantzsch ester and DIPEA under blue LED irradiation has been shown to facilitate Giese-type reactions with [(Phenylethynyl)sulfonyl]benzene, enabling the introduction of alkynyl fragments. nih.gov Further exploration of different photocatalysts, such as iridium complexes, and reaction conditions could lead to even more efficient and selective transformations. nih.gov
Micellar reaction media also present an exciting frontier for enhancing reactivity and enabling catalyst recycling. The use of designer surfactants that can conjugate with catalysts, like the PQS platform with ruthenium-based catalysts, has demonstrated accelerated reaction rates in water. mdpi.com This approach not only improves the efficiency of reactions but also aligns with the principles of green chemistry by reducing the need for organic solvents.
Exploration of [(Phenylethynyl)sulfonyl]benzene in Sustainable and Green Chemical Methodologies
The imperative for sustainable and environmentally benign chemical processes is a major driver in modern chemistry. [(Phenylethynyl)sulfonyl]benzene is well-positioned to be a key player in the development of green chemical methodologies.
A significant advancement in this area is the use of electrochemical microchannel reactors for the synthesis of derivatives of [(Phenylethynyl)sulfonyl]benzene. This method offers a continuous, safe, and efficient process that avoids the use of expensive and often toxic metal catalysts and oxidants. google.com For example, the synthesis of 1-(methylsulfonyl)-2-(phenylethynyl)benzene has been achieved with high yield and short reaction times using this technology. google.com
Furthermore, the development of catalyst-free reactions in water represents a major goal in green chemistry. rsc.org Research into performing reactions with [(Phenylethynyl)sulfonyl]benzene in aqueous media, potentially facilitated by micellar catalysis or other "on-water" techniques, will be a key area of investigation. mdpi.comrsc.org The oxyhalogenation of thiols and disulfides to sulfonyl chlorides and bromides using oxone-KX in water provides a precedent for successful aqueous-phase sulfonyl chemistry. rsc.org
Expansion into Polyfunctionalized Analogs and Their Unique Reactivity Profiles
The introduction of additional functional groups onto the aromatic rings of [(Phenylethynyl)sulfonyl]benzene can dramatically alter its reactivity and open up new synthetic possibilities. Future research will undoubtedly focus on the synthesis and exploration of these polyfunctionalized analogs.
For example, the presence of substituents on the phenyl rings can influence the electronic properties of the molecule, affecting the rates and regioselectivity of its reactions. The synthesis of various substituted benzenesulfonyl chlorides has been demonstrated, which can serve as precursors to a wide range of functionalized [(Phenylethynyl)sulfonyl]benzene derivatives. mdpi.com
The development of methods for the late-stage functionalization of complex molecules containing the [(phenylethynyl)sulfonyl]benzene scaffold is another important direction. Photoredox-catalyzed C–H bond diazomethylation is one such technique that allows for the introduction of new functional groups with high precision. nih.govresearchgate.net
Advanced Material Applications and Property Tuning Through Structural Modification
The rigid, conjugated structure of [(Phenylethynyl)sulfonyl]benzene makes it an attractive component for the design of advanced materials with tailored properties. uwaterloo.caresearchgate.net By strategically modifying its structure, researchers can fine-tune the electronic, optical, and mechanical properties of resulting materials.
The incorporation of [(phenylethynyl)sulfonyl]benzene units into polymer backbones could lead to materials with high thermal stability, specific conductivity, or unique photophysical properties. The ability to create polyfunctionalized analogs allows for the introduction of cross-linking sites or other functionalities to further control the material's characteristics.
The principles of using natural polymers like starch and modifying their functional groups to create materials for applications ranging from electronics to drug delivery can be applied to synthetic systems involving [(phenylethynyl)sulfonyl]benzene. uwaterloo.caresearchgate.net The key is to understand the structure-property relationships to design materials with desired performance.
Multicomponent Reactions and Cascade Processes Involving [(Phenylethynyl)sulfonyl]benzene
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. nih.gov [(Phenylethynyl)sulfonyl]benzene is an excellent candidate for inclusion in such reactions due to its multiple reactive sites.
Future research will focus on designing novel MCRs that utilize the unique reactivity of the activated triple bond in [(phenylethynyl)sulfonyl]benzene. For example, it can act as a dienophile in Diels-Alder reactions or as a Michael acceptor. The synthesis of phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline through a multicomponent reaction highlights the potential of this approach. rsc.org
Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are another powerful tool in organic synthesis. The trimethylsilyl (B98337) radical, for instance, can be trapped by [(phenylethynyl)sulfonyl]benzene in a cascade process. thieme-connect.de Developing new cascade sequences initiated by or involving [(phenylethynyl)sulfonyl]benzene will enable the rapid construction of complex molecular architectures from simple starting materials.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing [(phenylethynyl)sulfonyl]benzene derivatives with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize side reactions. For example, Sonogashira coupling is commonly used for ethynyl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or methanol) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural and electronic properties of [(phenylethynyl)sulfonyl]benzene be characterized?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonyl and ethynyl group positions. For example, the sulfonyl group typically shows a singlet at ~7.8–8.2 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., exact mass: 256.056 Da ).
- X-ray Crystallography : Resolve crystal structure to confirm planarity of the sulfonyl-ethynyl-benzene system, which impacts conjugation and electronic properties .
Q. What solvents and conditions are optimal for studying the compound’s stability?
- Methodological Answer : Conduct accelerated stability testing under varying pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote hydrolysis of the sulfonyl group under acidic conditions. Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzene ring) affect the electronic properties of [(phenylethynyl)sulfonyl]benzene?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to analyze HOMO-LUMO gaps and charge distribution. Electron-withdrawing groups (e.g., –NO₂) on the benzene ring reduce LUMO energy, enhancing electron-accepting capacity .
- Experimental Validation : Synthesize derivatives (e.g., 4-nitro or 4-methoxy variants) and compare UV-Vis spectra (λmax shifts indicate changes in conjugation) .
Q. How can contradictory data in reaction yields or spectroscopic results be resolved?
- Methodological Answer :
- Statistical Analysis : Apply Student’s t-test or ANOVA to assess reproducibility across batches. For example, inconsistent NMR peaks may arise from solvent impurities; repeat experiments using freshly distilled solvents .
- Error Source Identification : Use control experiments (e.g., omitting catalysts) to isolate side reactions. For low yields in Sonogashira coupling, check catalyst activity via a model reaction (e.g., phenylacetylene + iodobenzene) .
Q. What strategies are effective for incorporating [(phenylethynyl)sulfonyl]benzene into polymeric or supramolecular systems?
- Methodological Answer :
- Polymer Synthesis : Use the compound as a monomer in step-growth polymerization. For example, copolymerize with diiodoarenes via Sonogashira coupling to create conjugated polymers for optoelectronics .
- Supramolecular Assembly : Leverage sulfonyl groups’ hydrogen-bonding ability to design host-guest complexes. Characterize using isothermal titration calorimetry (ITC) and XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
